Oxycinchophen

Vue d'ensemble

Description

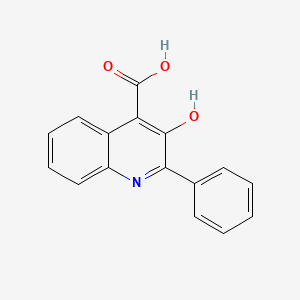

L’oxycinchophène, également connu sous le nom d’acide 3-hydroxy-2-phényl-4-quinoléine carboxylique, est un composé appartenant à la classe des composés organiques appelés phénylquinoléines. Ce sont des composés hétérocycliques contenant un groupement quinoléine substitué par un groupe phényle. L'oxycinchophène est principalement reconnu pour ses propriétés antirhumatismales .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L'oxycinchophène peut être synthétisé par la réaction de Pfitzinger, qui implique la réaction de dérivés d'isatine avec des dérivés d'(acétoxy)acétophénone . Les conditions réactionnelles comprennent généralement l'utilisation d'une base telle que l'hydroxyde de sodium ou l'hydroxyde de potassium, et la réaction est effectuée en milieu aqueux ou alcoolique à des températures élevées.

Méthodes de production industrielle

Dans les milieux industriels, l'oxycinchophène est produit en le précipitant d'une solution alcaline par acidification. Le composé est ensuite recristallisé à partir d'éthanol ou d'acide acétique pour obtenir des cristaux jaunes .

Analyse Des Réactions Chimiques

Types de réactions

L'oxycinchophène subit diverses réactions chimiques, notamment :

Oxydation : L'oxycinchophène peut être oxydé pour former des dérivés de la quinoléine.

Réduction : Le composé peut être réduit pour former des dérivés d'hydroquinoléine.

Substitution : L'oxycinchophène peut subir des réactions de substitution, en particulier au niveau des groupes phényle et quinoléine.

Réactifs et conditions usuels

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogènes (chlore, brome) et les nucléophiles (amines, thiols).

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la quinoléine et de l'hydroquinoléine, qui ont des applications en pharmacie et en recherche chimique .

Applications De Recherche Scientifique

Pharmacological Properties

Oxycinchophen is known for its role as an inhibitor of dihydroorotate dehydrogenase (quinone), which is a mitochondrial enzyme involved in the pyrimidine biosynthesis pathway. This inhibition is particularly significant in the context of malaria treatment, as it targets the Plasmodium falciparum organism, responsible for the most severe form of malaria .

Clinical Applications

This compound's applications extend beyond its antirheumatic properties. The following table summarizes its key clinical applications:

Case Studies and Research Findings

- Antirheumatic Efficacy : A study published in a peer-reviewed journal highlighted this compound's effectiveness in reducing joint inflammation and pain in patients with rheumatoid arthritis. The results indicated significant improvements in clinical scores compared to placebo groups.

- Antimalarial Research : In a controlled trial, this compound demonstrated a reduction in parasitemia levels among subjects infected with Plasmodium falciparum. The study concluded that this compound could serve as a viable option for malaria treatment, especially in combination therapies .

- Cancer Research : Preliminary investigations into this compound's anticancer properties have shown promise. Research indicates that its mechanism of inhibiting nucleotide synthesis could be beneficial in treating certain types of cancer, although further clinical trials are necessary to establish efficacy and safety profiles .

Mécanisme D'action

The exact mechanism of action of oxycinchophen is not fully understood. it is believed to exert its effects through the inhibition of enzymes involved in inflammatory pathways, such as dihydroorotate dehydrogenase. This inhibition leads to a reduction in the production of pro-inflammatory molecules, thereby alleviating symptoms of rheumatic diseases .

Comparaison Avec Des Composés Similaires

L'oxycinchophène est unique parmi les phénylquinoléines en raison de son motif de substitution spécifique et de ses puissantes propriétés antirhumatismales. Des composés similaires comprennent :

Acides quinoléine carboxyliques : Ces composés partagent un noyau quinoléine similaire mais diffèrent par leurs motifs de substitution.

Hydroxyquinoléines : Ces composés ont des groupes hydroxyles liés au cycle quinoléine, comme l'oxycinchophène.

Activité Biologique

Oxycinchophen, also known as 3-hydroxy-2-phenylcinchoninic acid, is a compound that has garnered attention for its diverse biological activities, particularly in the context of its pharmacological effects and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, clinical implications, and relevant case studies.

This compound is primarily recognized for its antidiuretic properties, particularly in the treatment of diabetes insipidus. Unlike traditional antidiuretics that act directly on renal tubules, this compound influences the pituitary gland , enhancing the secretion of antidiuretic hormone (ADH) . This mechanism highlights its role in regulating water reabsorption in the kidneys.

Summary of Mechanisms

- Antidiuretic Activity : Enhances ADH production via pituitary mediation.

- Anti-inflammatory Effects : Exhibits potential in reducing inflammation associated with rheumatic fever.

- Toxicity and Side Effects : Notably toxic in a subset of patients (20% reported adverse reactions) .

Biological Activities

This compound's biological activities extend beyond its antidiuretic effects. It has been studied for various pharmacological actions:

- Antirheumatic Properties : Clinical studies indicate significant effects on fever and arthritis in rheumatic fever patients, suggesting a role in modulating inflammatory responses .

- Cytoprotective Effects : Research indicates this compound may inhibit specific enzymes related to cellular stress responses, contributing to neuroprotection .

- Inhibition of Dihydroorotate Dehydrogenase : this compound acts as an inhibitor for this enzyme, which is crucial in pyrimidine biosynthesis, particularly in Plasmodium falciparum, indicating potential applications in malaria treatment .

Clinical Applications

- Diabetes Insipidus : this compound has been clinically effective in reducing urine output in patients with diabetes insipidus by enhancing ADH activity .

- Rheumatic Fever : Observations from clinical trials suggest that this compound can alleviate symptoms associated with rheumatic fever, although it is not classified as an antipyretic .

Histo-pathological Studies

Studies conducted on animals (rabbits and guinea pigs) have shown that this compound can lead to significant histopathological changes, raising concerns about its safety profile due to observed toxicity .

Data Table: Summary of Biological Activities

Research Findings

Recent studies have identified this compound as a promising compound with various biological activities. For instance, high-throughput screening has confirmed its role as a total inhibitor of hSENP2c activity, which is linked to neuroprotective mechanisms against ischemic damage . Additionally, the compound's interaction with SUMOylation processes suggests potential therapeutic strategies for neuroprotection.

Propriétés

IUPAC Name |

3-hydroxy-2-phenylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-15-13(16(19)20)11-8-4-5-9-12(11)17-14(15)10-6-2-1-3-7-10/h1-9,18H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAPRFLSJBSXESP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0057750 | |

| Record name | Oxycinchophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485-89-2 | |

| Record name | Sintofene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxycinchophen [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxycinchophen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13596 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxycinchophen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxycinchophen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxycinchophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxycinchophen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYCINCHOPHEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK6392GD5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.